molecular formula C13H13N3O4S B2682274 N-[(2E)-3-methanesulfonylprop-2-en-1-yl]-4-oxo-3,4-dihydrophthalazine-1-carboxamide CAS No. 2097939-53-0

N-[(2E)-3-methanesulfonylprop-2-en-1-yl]-4-oxo-3,4-dihydrophthalazine-1-carboxamide

Cat. No.: B2682274
CAS No.: 2097939-53-0
M. Wt: 307.32
InChI Key: DRBSDSBEYOEUQD-XBXARRHUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(2E)-3-methanesulfonylprop-2-en-1-yl]-4-oxo-3,4-dihydrophthalazine-1-carboxamide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique chemical structure, which includes a methanesulfonyl group, a prop-2-en-1-yl chain, and a dihydrophthalazine core. The presence of these functional groups contributes to its reactivity and potential utility in different chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2E)-3-methanesulfonylprop-2-en-1-yl]-4-oxo-3,4-dihydrophthalazine-1-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the dihydrophthalazine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the methanesulfonyl group: This step involves the reaction of the intermediate with methanesulfonyl chloride in the presence of a base such as triethylamine.

    Attachment of the prop-2-en-1-yl chain: This can be done through a coupling reaction using appropriate reagents and catalysts.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

N-[(2E)-3-methanesulfonylprop-2-en-1-yl]-4-oxo-3,4-dihydrophthalazine-1-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The methanesulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The carbonyl group in the dihydrophthalazine core can be reduced to form alcohol derivatives.

    Substitution: The prop-2-en-1-yl chain can undergo substitution reactions with nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used under mild conditions.

Major Products

Scientific Research Applications

    Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: For its potential biological activity, including enzyme inhibition and interaction with biological macromolecules.

    Medicine: As a potential therapeutic agent, particularly in the development of drugs targeting specific enzymes or pathways.

    Industry: In the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which N-[(2E)-3-methanesulfonylprop-2-en-1-yl]-4-oxo-3,4-dihydrophthalazine-1-carboxamide exerts its effects involves its interaction with specific molecular targets. The methanesulfonyl group can act as an electrophile, reacting with nucleophilic sites on enzymes or other proteins, potentially inhibiting their activity. The dihydrophthalazine core may also interact with biological macromolecules, affecting their function and leading to various biological effects.

Comparison with Similar Compounds

N-[(2E)-3-methanesulfonylprop-2-en-1-yl]-4-oxo-3,4-dihydrophthalazine-1-carboxamide can be compared with other compounds that have similar functional groups or structural features. Some similar compounds include:

Properties

IUPAC Name

N-[(E)-3-methylsulfonylprop-2-enyl]-4-oxo-3H-phthalazine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O4S/c1-21(19,20)8-4-7-14-13(18)11-9-5-2-3-6-10(9)12(17)16-15-11/h2-6,8H,7H2,1H3,(H,14,18)(H,16,17)/b8-4+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRBSDSBEYOEUQD-XBXARRHUSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C=CCNC(=O)C1=NNC(=O)C2=CC=CC=C21
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CS(=O)(=O)/C=C/CNC(=O)C1=NNC(=O)C2=CC=CC=C21
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.